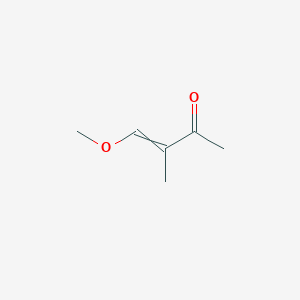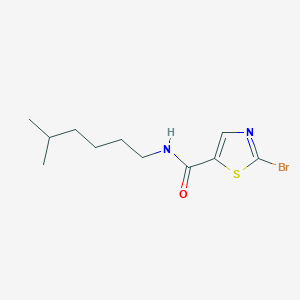
2-Bromo-N-(5-methylhexyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(5-methylhexyl)-1,3-thiazole-5-carboxamide is a chemical compound with a molecular formula of C11H18BrN2OS. This compound is known for its unique structure, which includes a thiazole ring, a bromine atom, and a carboxamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(5-methylhexyl)-1,3-thiazole-5-carboxamide typically involves a multi-step processThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(5-methylhexyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative. Substitution reactions can lead to various substituted thiazole derivatives .
Scientific Research Applications
2-Bromo-N-(5-methylhexyl)-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(5-methylhexyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and thiazole ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(5-methylhexyl)-1,3-thiazole-4-carboxamide
- 2-Bromo-N-(5-methylhexyl)-1,3-thiazole-5-carboxylate
- 2-Bromo-N-(5-methylhexyl)-1,3-thiazole-5-sulfonamide
Uniqueness
Compared to similar compounds, 2-Bromo-N-(5-methylhexyl)-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern and functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
54045-77-1 |
|---|---|
Molecular Formula |
C11H17BrN2OS |
Molecular Weight |
305.24 g/mol |
IUPAC Name |
2-bromo-N-(5-methylhexyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H17BrN2OS/c1-8(2)5-3-4-6-13-10(15)9-7-14-11(12)16-9/h7-8H,3-6H2,1-2H3,(H,13,15) |
InChI Key |
YMFNCCZQFGYTFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCNC(=O)C1=CN=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14629900.png)

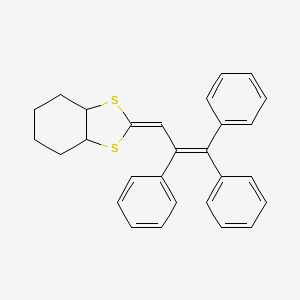
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14629907.png)
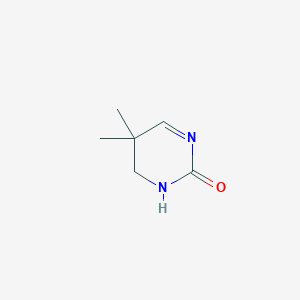
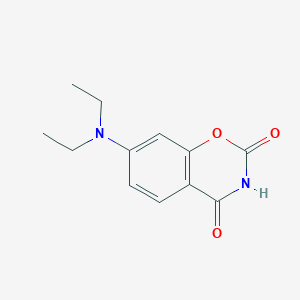
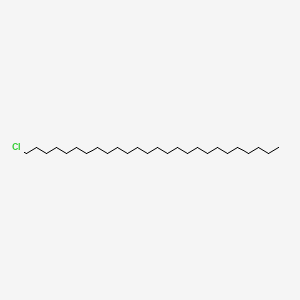
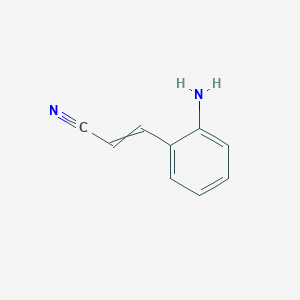
![Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate](/img/structure/B14629940.png)
![1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14629942.png)

![[1,1'-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)-](/img/structure/B14629944.png)
